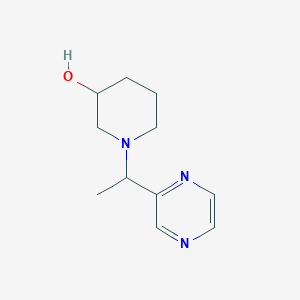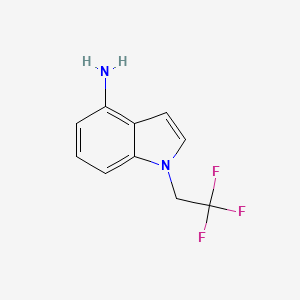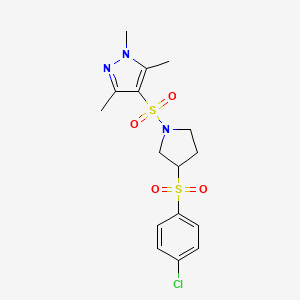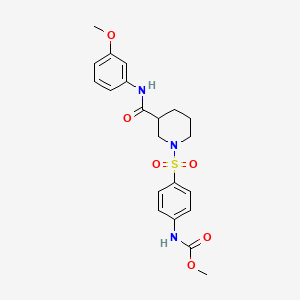![molecular formula C21H22N2O2S B2759990 4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 899958-15-7](/img/structure/B2759990.png)
4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s difficult to predict the properties of this compound .Scientific Research Applications
Bio-Based Organogelators
Background: Organogels are materials that form a gel-like structure in organic solvents. They have applications in various fields, including drug delivery, cosmetics, and tissue engineering. Furan-2,5-dicarboxylic acid (FDCA) is a promising molecule for bio-based polyesters, but its use in organogels has not been explored until recently.
Application: Researchers have investigated the design of FDCA-based organogelators that self-assemble into fibrillar networks stabilized by hydrogen bonding. These organogelators exhibit versatility, especially in apolar liquids. The gels’ structure has been characterized using techniques such as FTIR, CD spectroscopy, crystallography, powder X-ray diffraction, and rheology .
Bioplastics Synthesis
Background: Bioplastics are environmentally friendly alternatives to conventional plastics. Furan-2,5-dimethylcarboxylate (FDMC) is an oxidative esterification product of 5-hydroxymethylfurfural (HMF). It is considered a potential replacement for 2,5-furan dicarboxylic acid (FDCA) in bioplastics synthesis.
Application: FDMC can serve as a building block for bio-based polyesters. Its use in bioplastics production aligns with sustainability goals and reduces dependence on fossil fuels. Researchers are exploring its synthesis and polymerization pathways for eco-friendly plastic materials .
Concurrent Formation of Furan-2,5- and Furan-2,4-Dicarboxylic Acid
Background: Furan-2,5-dicarboxylic acid (FDCA) is closely related to furan-2,4-dicarboxylic acid. Both compounds have potential applications in materials science and polymer chemistry.
Application: Under specific conditions (solvent-free and high temperature), a disproportionation reaction leads to the concurrent formation of furan-2,5-dicarboxylic acid and furan-2,4-dicarboxylic acid. These compounds can be used as monomers for the synthesis of novel polymers with tailored properties .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Without more information, it’s impossible to provide details on the safety and hazards of this compound.
Future Directions
properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-8-9-15(2)16(11-14)13-26-20-18-6-3-7-19(18)23(21(24)22-20)12-17-5-4-10-25-17/h4-5,8-11H,3,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCIELGMZDOWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2759909.png)
![N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide](/img/structure/B2759910.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2759913.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2759915.png)
![4-[3-(4-Methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2759919.png)

![3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2759923.png)

![2-Amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2759925.png)

![1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2759928.png)
![3-ethyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759930.png)